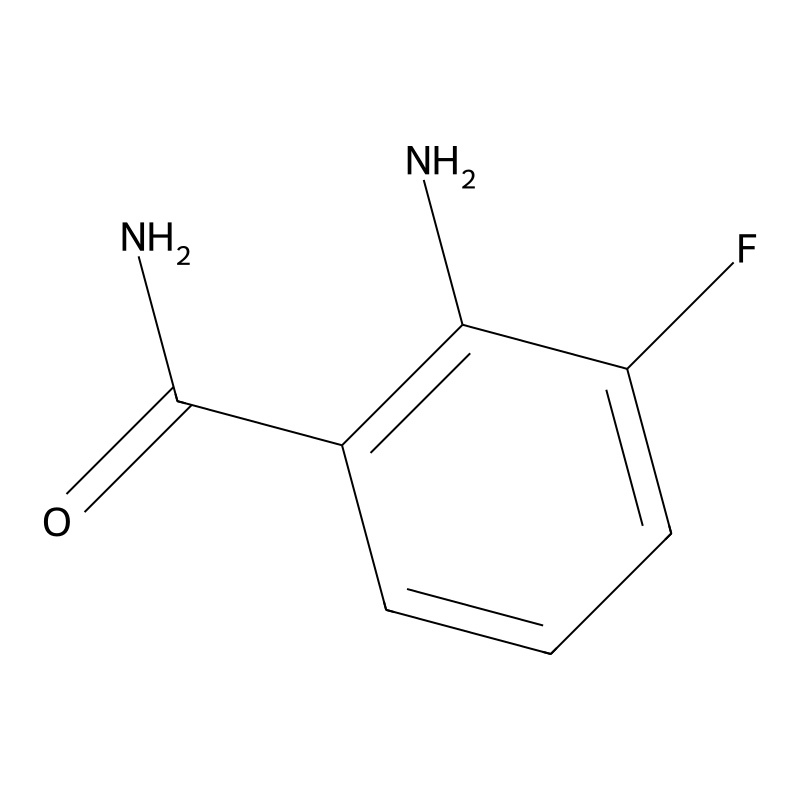2-Amino-3-fluorobenzamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Fluorescent Probes for Nitric Oxide (NO) and Dinitrogen Trioxide (N2O3)
Scientific Field: Chemical Science
Summary of the Application: The 2-Amino-3-fluorobenzamide is used in the development of a family of fluorescent probes based on a 2-amino-3′-dialkylaminobiphenyl core.
Methods of Application or Experimental Procedures: The 2-amino-3′-dialkylaminobiphenyl core condenses with N2O3 to form benzo[c]cinnoline structures.
Results or Outcomes: The top performer, NO 530, demonstrated similar or better sensitivity and higher selectivity for NO than DAF, a “gold standard” commercial probe.
2-Amino-3-fluorobenzamide is an organic compound characterized by the presence of an amino group and a fluorine atom on a benzene ring. Its chemical formula is C7H7FN2O, and it features a benzamide structure where the amino group is located at the 2-position and the fluorine atom at the 3-position of the benzene ring. This compound is notable for its potential biological activities and applications in medicinal chemistry.
- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Acylation Reactions: The amide bond can undergo acylation, forming derivatives that may exhibit altered biological properties.
- Cycloaddition Reactions: This compound can be involved in cycloaddition reactions, particularly with compounds like maleic anhydride, which can lead to the formation of complex molecular architectures .
2-Amino-3-fluorobenzamide has been studied for its biological properties, particularly in relation to its potential as a pharmaceutical agent. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer Properties: Some derivatives of fluorobenzamides have been investigated for their ability to inhibit tumor growth.
- Enzyme Inhibition: The compound may interact with specific enzymes, potentially leading to therapeutic effects in various diseases .
The synthesis of 2-Amino-3-fluorobenzamide typically involves several methods:
- Ring-opening Reactions: This compound can be synthesized from 2-aminoimidazole through ring-opening mechanisms, which introduce the fluorine atom at the desired position .
- Substitution Reactions: Starting from 3-fluorobenzoic acid or its derivatives, nucleophilic substitution can be employed to introduce the amino group at the ortho position.
- Direct Fluorination: Utilizing fluorinating agents on suitable precursors can yield 2-Amino-3-fluorobenzamide directly .
2-Amino-3-fluorobenzamide has several notable applications:
- Pharmaceutical Development: It serves as a building block for synthesizing more complex pharmaceuticals, particularly in drug discovery programs targeting various diseases.
- Research Tool: The compound is used in biochemical research to study enzyme interactions and metabolic pathways.
- Fluorescent Probes: It may be utilized in developing fluorescent probes due to its unique structural properties .
Interaction studies involving 2-Amino-3-fluorobenzamide often focus on its binding affinity with various biological targets. These studies help elucidate its mechanism of action and potential therapeutic uses. For instance:
- Enzyme Binding Studies: Investigations into how this compound interacts with specific enzymes can reveal insights into its potential as an inhibitor or activator.
- Receptor Interaction: Binding assays with receptors can provide data on its efficacy as a drug candidate.
Several compounds share structural similarities with 2-Amino-3-fluorobenzamide. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 2-Amino-5-fluorobenzamide | C7H8FN2O | Similar amine and fluorine substitution pattern |
| 3-Amino-4-fluorobenzamide | C7H8FN2O | Different positional isomer with potential activity |
| 4-Amino-3-fluorobenzamide | C7H8FN2O | Another positional isomer affecting reactivity |
| 2-Amino-4-fluorobenzamide | C7H8FN2O | Variance in substitution leading to different properties |
Uniqueness of 2-Amino-3-Fluorobenzamide
The unique positioning of the amino and fluorine groups in 2-Amino-3-fluorobenzamide contributes to its distinct chemical reactivity and biological activity compared to other similar compounds. The specific arrangement allows for unique interactions within biological systems, potentially leading to novel therapeutic applications not observed in other isomers.








